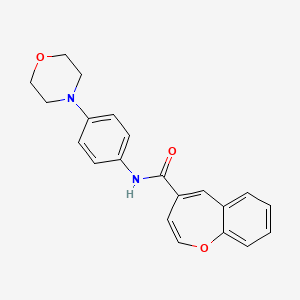

4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a chemical compound that has been the focus of significant scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is a member of the pyrazole family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Synthesis and Properties of Polymers

Polymer Development : A study by Hsiao et al. (2000) details the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from 4-tert-butylcatechol. These polyamides exhibit high thermal stability, solubility in polar solvents, and can form transparent, flexible films, highlighting their potential in materials science for high-performance applications (Hsiao, Yang, & Chen, 2000).

Medicinal Chemistry and Drug Design

Cognitive Enhancers : Chambers et al. (2004) discovered a compound showing selective inverse agonist activity at the benzodiazepine site of GABA(A) alpha5 receptors, enhancing cognition in animal models without the side effects typical of nonselective GABA(A) inverse agonists. This highlights its potential as a cognitive enhancer or in treating cognitive impairments (Chambers et al., 2004).

Antitumor Agents : Novel benzimidazole derivatives synthesized by Abonía et al. (2011) showed significant activity against various cancer cell lines. This research opens avenues for the development of new antitumor medications (Abonía et al., 2011).

Organic Synthesis and Chemical Reactivity

Synthetic Methodologies : Research by Iminov et al. (2015) on the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids on a multigram scale demonstrates the versatility of tert-butyl groups in facilitating reactions critical for developing novel organic compounds with potential applicability in various fields, including pharmaceuticals (Iminov et al., 2015).

Heterocyclic Compound Development : Deng et al. (2016) designed and synthesized new pyrazole amide derivatives with promising insecticidal activity, demonstrating the role of tert-butyl and pyrazole groups in the development of agricultural chemicals (Deng et al., 2016).

Properties

IUPAC Name |

4-tert-butyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-12(2)21-16(11-13(3)20-21)19-17(22)14-7-9-15(10-8-14)18(4,5)6/h7-12H,1-6H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEUAMMJJHRWEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2664527.png)

![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2664534.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2664536.png)

![1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2664541.png)

![N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2664544.png)

![2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2664547.png)

![Methyl 5-(((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2664548.png)